molecular formula C15H19N3O3 B3748288 N~1~-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE

N~1~-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE

Cat. No.: B3748288
M. Wt: 289.33 g/mol
InChI Key: SHUOKCBLSKVCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an isopropyl group attached to a pyrazole ring, which is further connected to a dimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a base.

    Coupling with Dimethoxybenzamide: The final step involves coupling the isopropyl-pyrazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different alkyl groups.

Scientific Research Applications

N~1~-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE
  • N-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE

Uniqueness

N~1~-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE is unique due to its specific substitution pattern and the presence of both isopropyl and dimethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4-dimethoxy-N-(1-propan-2-ylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10(2)18-9-12(8-16-18)17-15(19)11-5-6-13(20-3)14(7-11)21-4/h5-10H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUOKCBLSKVCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(1-ISOPROPYL-1H-PYRAZOL-4-YL)-3,4-DIMETHOXYBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.